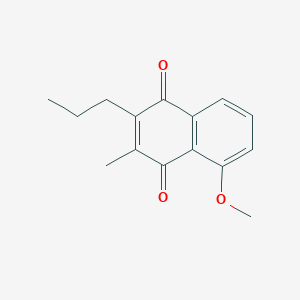
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones These compounds are characterized by a dioxin ring, which is a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with p-toluenesulfonic acid in a catalytic amount, followed by purification steps to obtain the desired product . Another method involves the use of methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar but has different substituents, leading to variations in its chemical properties and applications.
2-Methylene-1,3-dioxepane: Another dioxin derivative with distinct structural features and reactivity.
Uniqueness
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
83559-38-0 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2,6-dimethyl-2-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
UQEFKFBMJSKSTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
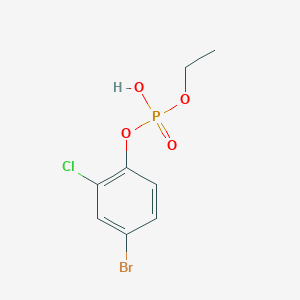
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
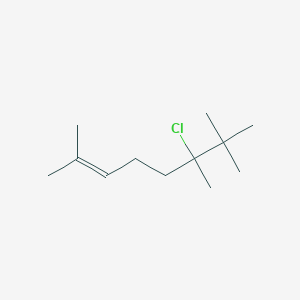
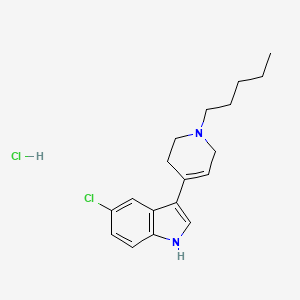
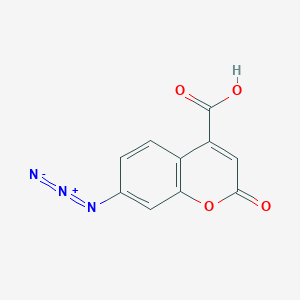
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
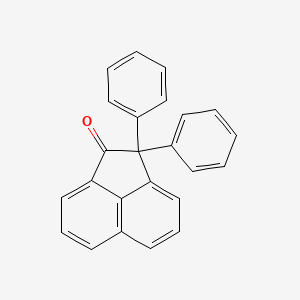

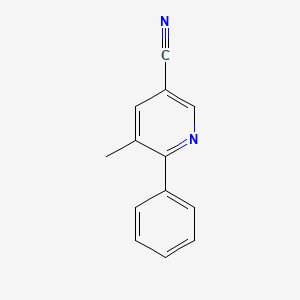
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)

